Cas no 887375-68-0 ((R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one)

(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one is a chiral flavanone derivative characterized by its distinct stereochemistry and functional group arrangement. The compound features a chroman-4-one core substituted with hydroxyl groups at positions 5 and 7, along with a 4-methoxybenzyl group at the 3-position. Its (R)-configuration ensures enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmacological studies. The presence of methoxy and hydroxyl groups enhances its potential as an intermediate in organic synthesis, particularly for bioactive molecules. Its well-defined structure and high purity make it suitable for research in medicinal chemistry, where precise stereochemistry and functional group interactions are essential.
(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one structure
887375-68-0 structure
Product name:(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one
CAS No:887375-68-0
MF:C17H16O5
MW:300.305945396423
CID:2031139
PubChem ID:11415348

(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one Chemical and Physical Properties

Names and Identifiers

    • (R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one
    • 5,7-dihydroxy-4'-methoxyhomoisoflavanone
    • 3,9-Dihydroeucomin
    • 2,3-Dihydro-5,7-dihydroxy-3-(4-methoxyphenylmethyl)-4H-1-benzopyran-4-one
    • [ "" ]
    • 887375-68-0
    • 5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
    • NCGC00385930-01!5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
    • SCHEMBL6276129
    • CHEMBL4459503
    • DA-69899
    • (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
    • MKB37568
    • Inchi: InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3/t11-/m1/s1
    • InChI Key: IERGURVELWCYAW-LLVKDONJSA-N
    • SMILES: COc1ccc(cc1)C[C@@H]2COc3cc(cc(c3C2=O)O)O

Computed Properties

  • Exact Mass: 300.09977361g/mol
  • Monoisotopic Mass: 300.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 76Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 538.6±39.0 °C at 760 mmHg
  • Flash Point: 201.8±20.6 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one Security Information

(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN2911-5mg
3,9-Dihydroeucomin
887375-68-0
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN2911-1 ml * 10 mm
3,9-Dihydroeucomin
887375-68-0
1 ml * 10 mm
¥ 3810 2024-07-20
MedChemExpress
HY-137011-5mg
3,9-Dihydroeucomin
887375-68-0
5mg
¥8750 2024-07-24
MedChemExpress
HY-137011-1mg
3,9-Dihydroeucomin
887375-68-0
1mg
¥3500 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2911-1 mg
3,9-Dihydroeucomin
887375-68-0
1mg
¥2435.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2911-1 mL * 10 mM (in DMSO)
3,9-Dihydroeucomin
887375-68-0
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-08
TargetMol Chemicals
TN2911-5 mg
3,9-Dihydroeucomin
887375-68-0 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN2911-1 ml * 10 mm
3,9-Dihydroeucomin
887375-68-0
1 ml * 10 mm
¥ 3810 2024-07-24
Ambeed
A476013-5mg
3,9-Dihydroeucomin
887375-68-0 98+%
5mg
$342.0 2025-03-05
TargetMol Chemicals
TN2911-5mg
3,9-Dihydroeucomin
887375-68-0
5mg
¥ 3710 2024-07-24

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Amadis Chemical Company Limited
(CAS:887375-68-0)(R)-5,7-dihydroxy-3-(4'-methoxybenzyl)chroman-4-one
A1241450
Purity:99%
Quantity:5mg
Price ($):308